molecular formula C11H13FO B7989155 3-(3-Ethoxy-4-fluorophenyl)-1-propene

3-(3-Ethoxy-4-fluorophenyl)-1-propene

Cat. No.: B7989155
M. Wt: 180.22 g/mol
InChI Key: HZLGMYORQFJBEV-UHFFFAOYSA-N
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Description

3-(3-Ethoxy-4-fluorophenyl)-1-propene is an organic compound characterized by the presence of an ethoxy group and a fluorine atom attached to a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethoxy-4-fluorophenyl)-1-propene typically involves the reaction of 3-ethoxy-4-fluorobenzaldehyde with a suitable propene derivative under specific conditions. One common method involves the use of a Wittig reaction, where the aldehyde reacts with a phosphonium ylide to form the desired propene compound. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation or chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethoxy-4-fluorophenyl)-1-propene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.

    Reduction: Reduction reactions can convert the double bond in the propene chain to a single bond, forming the corresponding alkane. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, potassium permanganate, or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.

    Substitution: Nucleophiles like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents.

Major Products

    Oxidation: Epoxides, ketones, or carboxylic acids.

    Reduction: Alkanes or alcohols.

    Substitution: Amino, thiol, or azido derivatives.

Scientific Research Applications

3-(3-Ethoxy-4-fluorophenyl)-1-propene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Ethoxy-4-fluorophenyl)-1-propene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy and fluorine substituents can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The propene chain may also play a role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Ethoxy-4-fluorophenyl)methanol
  • 3-(3-Ethoxy-4-fluorophenyl)ethanone
  • 3-(3-Ethoxy-4-fluorophenyl)propanoic acid

Uniqueness

3-(3-Ethoxy-4-fluorophenyl)-1-propene is unique due to the presence of both an ethoxy group and a fluorine atom on the phenyl ring, combined with a propene chain. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural features can influence its reactivity, stability, and interactions with other molecules, setting it apart from similar compounds.

Properties

IUPAC Name

2-ethoxy-1-fluoro-4-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-3-5-9-6-7-10(12)11(8-9)13-4-2/h3,6-8H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLGMYORQFJBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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